An In-depth Technical Guide on the Synthesis and Chemical Properties of Ethylpropyltryptamine (EPT)
An In-depth Technical Guide on the Synthesis and Chemical Properties of Ethylpropyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylpropyltryptamine (EPT), chemically known as N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine, is a lesser-known psychoactive compound belonging to the tryptamine (B22526) class.[1][2] While its pharmacological and toxicological profiles are not extensively documented in scientific literature, its structural similarity to other psychedelic tryptamines, such as diethyltryptamine (DET) and dipropyltryptamine (DPT), suggests potential activity at serotonin (B10506) receptors.[2] This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and predicted pharmacology of EPT, aimed at researchers and professionals in the fields of chemistry and drug development. Due to the scarcity of dedicated research on EPT, this guide draws upon established methodologies for the synthesis of analogous compounds and general knowledge of tryptamine pharmacology.
Chemical Properties
Ethylpropyltryptamine is a synthetic indole-based molecule.[3] Its core structure consists of a bicyclic indole (B1671886) heterocycle linked at the third position to an amino group via an ethyl side chain. The terminal amine is substituted with one ethyl and one propyl group.[3]
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | [4] |
| Common Name | Ethylpropyltryptamine (EPT) | [4] |
| CAS Number | 850032-68-7 | [4] |
| Molecular Formula | C₁₅H₂₂N₂ | [4] |
| Molar Mass | 230.355 g·mol⁻¹ | [4] |
| Appearance | Crystalline solid (as hydrofumarate salt) | [5] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml | [6] |
Synthesis of Ethylpropyltryptamine
While a specific, detailed experimental protocol for the synthesis of EPT is not widely published, its structure as an unsymmetrical N,N-dialkylated tryptamine suggests several viable synthetic routes. The most common and adaptable methods for this class of compounds are reductive amination and sequential alkylation of tryptamine or a suitable precursor.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For an unsymmetrical dialkyltryptamine like EPT, a two-step reductive amination approach would be logical, starting from tryptamine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-propyltryptamine
-
Dissolve tryptamine in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Add one equivalent of propionaldehyde.
-
Adjust the pH to a slightly acidic condition (pH 4-6) using a weak acid like acetic acid to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise while monitoring the reaction progress by TLC or LC-MS.[7]
-
After the reaction is complete, quench the reaction with a basic solution (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-propyltryptamine by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-ethyl-N-propyltryptamine (EPT)
-
Dissolve the purified N-propyltryptamine in a suitable solvent.
-
Add one equivalent of acetaldehyde.
-
Follow the same procedure as in Step 1 for iminium ion formation and reduction using a suitable reducing agent.
-
Work-up and purify the final product, EPT, using standard laboratory techniques.
Proposed Synthetic Pathway: Sequential Alkylation
Another common method involves the sequential alkylation of tryptamine with appropriate alkyl halides. To synthesize an unsymmetrical amine like EPT, it is often advantageous to introduce the bulkier group first to minimize over-alkylation.
Experimental Protocol (Hypothetical, adapted from DPT synthesis):
-
Dissolve tryptamine in an appropriate solvent like diethyl ether or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to act as a proton scavenger.
-
Cool the mixture to 0 °C and add one equivalent of a propyl halide (e.g., 1-iodopropane) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Isolate and purify the intermediate, N-propyltryptamine.
-
Repeat the alkylation process using an ethyl halide (e.g., ethyl bromide) and a suitable base to yield EPT.
-
Purify the final product by column chromatography.
Spectroscopic Data
Detailed spectroscopic data for EPT are not widely available in the public domain. However, based on the known structure and data from analogous tryptamines, the expected spectral characteristics can be predicted.
Mass Spectrometry (MS)
A study on the in vitro metabolism of EPT provides some insight into its mass spectrometric fragmentation.[1][8] The major in vitro metabolites are formed through hydroxylation, N-dealkylation, and carbonylation.[1][9] The fragmentation pattern of the parent compound is used to elucidate the structures of its metabolites.[1] The characteristic fragmentation of N,N-dialkyltryptamines typically involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion containing the dialkylamino group, and cleavage at the Cβ-indole bond, resulting in an indole-containing fragment.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR spectra for EPT are currently available. However, the expected chemical shifts can be estimated based on the spectra of tryptamine and other N,N-dialkyltryptamines.[11][12]
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, typically in the range of 7-8 ppm. The ethyl and propyl groups attached to the nitrogen would show characteristic multiplets (triplets and quartets/sextets) in the aliphatic region (around 1-3 ppm). The methylene (B1212753) protons of the ethylamine side chain would also appear in the aliphatic region.
-
¹³C NMR: The spectrum would display signals for the eight carbons of the indole ring, with the carbons adjacent to the nitrogen appearing at lower field. The aliphatic carbons of the ethyl and propyl groups and the ethylamine side chain would resonate at higher field.
Infrared (IR) Spectroscopy
An IR spectrum of EPT would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[13][14]
Predicted Pharmacology and Signaling Pathways
The pharmacological properties of EPT have not been extensively studied, but it is predicted to act as a partial agonist at the serotonin 5-HT₂A receptor, which is the primary target for most classic psychedelic tryptamines.[3][15]
5-HT₂A Receptor Signaling
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8] Activation of this pathway leads to a cascade of intracellular events.
Pathway Description:
-
EPT binds to and activates the 5-HT₂A receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
These signaling events lead to various downstream cellular responses that are thought to underlie the psychoactive effects of 5-HT₂A agonists.
Experimental Assays for Functional Activity
The functional activity of EPT at the 5-HT₂A receptor can be assessed using various in vitro assays designed to measure the downstream effects of Gq signaling.
4.2.1. Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation.
Experimental Protocol Outline:
-
Plate cells stably or transiently expressing the human 5-HT₂A receptor in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare serial dilutions of EPT.
-
Add the EPT dilutions to the cells and immediately measure the change in fluorescence over time using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) of EPT in inducing calcium mobilization.
4.2.2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a direct product of PLC activity.
Experimental Protocol Outline:
-
Culture cells expressing the 5-HT₂A receptor and label them overnight with [³H]-myo-inositol.
-
Wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Stimulate the cells with various concentrations of EPT for a defined period.
-
Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Analyze the data to determine the dose-response relationship for EPT-induced IP accumulation.
Conclusion
Ethylpropyltryptamine remains a compound with limited characterization in the scientific literature. This guide has provided a theoretical framework for its synthesis based on established organic chemistry principles and has outlined its predicted pharmacological activity based on its structural similarity to other psychedelic tryptamines. The provided hypothetical experimental protocols and workflow diagrams for synthesis and functional assays serve as a starting point for researchers interested in further investigating this molecule. Future research is needed to fully elucidate the synthesis, chemical properties, and pharmacological profile of EPT to better understand its potential effects and place within the broader class of tryptamine compounds.
Disclaimer: Ethylpropyltryptamine is a psychoactive substance and may be a controlled substance in some jurisdictions. This document is intended for informational and research purposes only and does not endorse or encourage the synthesis or use of this compound for non-medicinal or non-scientific purposes. All activities involving this compound should be conducted in compliance with local laws and regulations.
References
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